molecular formula C10H5Cl2F3O2 B6210817 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 2742661-08-9

1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B6210817
CAS No.: 2742661-08-9
M. Wt: 285
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of dichlorophenyl and trifluorobutane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with trifluoroacetic acid derivatives. One common method includes the Friedel-Crafts acylation of benzene or chlorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may act as an inhibitor of enzymes involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to its trifluorobutane moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

CAS No.

2742661-08-9

Molecular Formula

C10H5Cl2F3O2

Molecular Weight

285

Purity

95

Origin of Product

United States

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